molecular formula C13H15N3O2S B5576969 N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide CAS No. 5551-57-5

N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B5576969
CAS No.: 5551-57-5
M. Wt: 277.34 g/mol
InChI Key: KQGZIQZKKWYUQR-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known by its chemical formula, C14H16N4O2S, and is classified as a thiadiazole derivative.

Scientific Research Applications

Anticancer Potential

N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide derivatives have been investigated for their potential in cancer treatment. A study by Mohammadi-Farani, Heidarian, and Aliabadi (2014) synthesized a series of these derivatives and evaluated their in-vitro cytotoxicity as potential anticancer agents. They focused on neuroblastoma, colon cancer, and prostate cancer cell lines, finding that derivatives with certain substituents on the phenyl ring exhibited notable cytotoxic activity (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).

Glutaminase Inhibition

Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-[5-(2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl]-2-phenyl-acetamide, as inhibitors of kidney-type glutaminase (GLS). These compounds demonstrated potential as more potent GLS inhibitors with improved drug-like properties, offering a new approach to cancer therapy (Shukla et al., 2012).

Antimicrobial and Anti-Inflammatory Properties

Various studies have synthesized and evaluated derivatives of this compound for antimicrobial and anti-inflammatory activities. Kumar and Panwar (2015) investigated bis-heterocyclic derivatives for these properties, while Murthy and Shashikanth (2012) focused on novel derivatives demonstrating significant antibacterial activity against a range of bacteria (Kumar & Panwar, 2015)(Murthy & Shashikanth, 2012).

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-18-8-7-12-15-16-13(19-12)14-11(17)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGZIQZKKWYUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349449
Record name STK374693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5551-57-5
Record name STK374693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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